N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
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Description
N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26ClN5O3 and its molecular weight is 407.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-(2-chlorophenyl)-4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide demonstrate antimicrobial activity. Studies involving related pyridine derivatives and triazole compounds have exhibited variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011); (Bektaş et al., 2007).
Interaction with Receptors
Several studies have analyzed the interaction of related compounds with various receptors, such as the CB1 cannabinoid receptor and the 5-HT1A receptor. These interactions are critical in understanding the pharmacological profiles and potential therapeutic applications of these compounds (Shim et al., 2002); (Craven, Grahame-Smith, & Newberry, 1994).
Chemical Synthesis and Modification
The synthesis and modification of similar compounds are of significant interest in the field of medicinal chemistry. These studies focus on producing derivatives with enhanced properties or specific biological activities (Fandaklı et al., 2012); (Perrone et al., 2000).
Radiotracer Synthesis
Compounds with structural similarities have been synthesized for use as radiotracers in imaging studies, particularly for studying specific receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O3/c1-3-24-17(22-25(19(24)27)12-13-28-2)14-8-10-23(11-9-14)18(26)21-16-7-5-4-6-15(16)20/h4-7,14H,3,8-13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFWFEPFFCDFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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